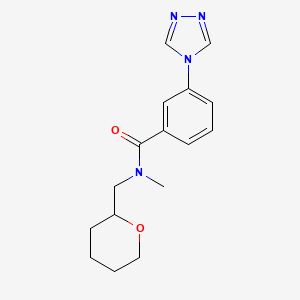
3-ethoxy-N-1H-indazol-5-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-N-1H-indazol-5-ylbenzamide, also known as EIBA, is a chemical compound that belongs to the class of indazole derivatives. It has been synthesized and studied for its potential applications in scientific research. EIBA has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively researched.
Mécanisme D'action
The exact mechanism of action of 3-ethoxy-N-1H-indazol-5-ylbenzamide is not fully understood. However, it is believed to bind to proteins and alter their conformation, leading to changes in their activity. 3-ethoxy-N-1H-indazol-5-ylbenzamide has been shown to bind to various proteins, including histidine kinases and transcription factors.
Biochemical and Physiological Effects:
3-ethoxy-N-1H-indazol-5-ylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of histidine kinases, which play a crucial role in bacterial signal transduction. 3-ethoxy-N-1H-indazol-5-ylbenzamide has also been shown to inhibit the activity of transcription factors, which control gene expression. In addition, 3-ethoxy-N-1H-indazol-5-ylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethoxy-N-1H-indazol-5-ylbenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it useful for studying protein-protein interactions in living cells. 3-ethoxy-N-1H-indazol-5-ylbenzamide is also relatively stable and can be used in a variety of experimental conditions.
However, 3-ethoxy-N-1H-indazol-5-ylbenzamide also has some limitations. It has been shown to be cytotoxic at high concentrations, which can limit its use in some experiments. In addition, 3-ethoxy-N-1H-indazol-5-ylbenzamide has a short half-life in vivo, which can limit its use in animal studies.
Orientations Futures
There are several future directions for research on 3-ethoxy-N-1H-indazol-5-ylbenzamide. One area of research is the development of new fluorescent probes based on 3-ethoxy-N-1H-indazol-5-ylbenzamide. These probes could be used to study a wide range of protein-protein interactions in living cells.
Another area of research is the development of new compounds based on 3-ethoxy-N-1H-indazol-5-ylbenzamide that have improved properties, such as increased stability and reduced cytotoxicity. These compounds could be used in a variety of scientific research fields, including cancer research and drug discovery.
Conclusion:
In conclusion, 3-ethoxy-N-1H-indazol-5-ylbenzamide is a promising chemical compound that has potential applications in various scientific research fields. Its mechanism of action and physiological effects have been extensively studied, and it has shown promising results in various experiments. While there are some limitations to its use, 3-ethoxy-N-1H-indazol-5-ylbenzamide has several advantages that make it a useful tool for studying protein-protein interactions in living cells. There are also several future directions for research on 3-ethoxy-N-1H-indazol-5-ylbenzamide, which could lead to the development of new compounds and probes with improved properties.
Méthodes De Synthèse
The synthesis of 3-ethoxy-N-1H-indazol-5-ylbenzamide involves a multistep process that starts with the preparation of 5-bromo-1H-indazole. The bromine atom on the indazole ring is then substituted with an ethoxy group using sodium ethoxide in ethanol. The resulting compound is then reacted with 4-aminoacetophenone in the presence of a catalyst to obtain 3-ethoxy-N-1H-indazol-5-ylbenzamide.
Applications De Recherche Scientifique
3-ethoxy-N-1H-indazol-5-ylbenzamide has been studied for its potential applications in various scientific research fields. One of the primary areas of research is its use as a fluorescent probe for detecting protein-protein interactions. 3-ethoxy-N-1H-indazol-5-ylbenzamide has been shown to bind to proteins and emit a fluorescent signal, which can be used to study protein interactions in living cells.
Propriétés
IUPAC Name |
3-ethoxy-N-(1H-indazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-14-5-3-4-11(9-14)16(20)18-13-6-7-15-12(8-13)10-17-19-15/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMYPEJRWQHFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5396194.png)
![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5396200.png)
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5396208.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5396211.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]phenylalanine](/img/structure/B5396217.png)
![(1R*,2R*,6S*,7S*)-4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5396225.png)

![2,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5396246.png)

![N-(2-ethoxyethyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5396253.png)

![2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5396284.png)
![5-methyl-N-(2-morpholinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5396298.png)
![1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5396311.png)